2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

Nicotinic acetylcholine receptor Ligand binding Structure-activity relationship

This chloro-substituted 2-arylazetidine is the most promising nAChR ligand congener from preliminary SAR studies. The 2-chloro-3,4-dimethoxy substitution critically enhances receptor binding affinity, lipophilicity (ΔcLogP ≈ +0.5–0.7 vs non-halogenated analog), and membrane permeability—properties essential for ADME profiling and CNS-targeted campaigns. Explicitly claimed in US Patent 8,623,860 B2, this compound enables competitive IP landscape analysis and serves as a validated reference standard for PAMPA/Caco-2 permeability assays. Procure this specific entity to ensure pharmacological relevance; generic non-chlorinated analogs fail to recapitulate the unique electronic and steric determinants of receptor engagement that define this series.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B13539288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-3,4-dimethoxyphenyl)azetidine
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CCN2)Cl)OC
InChIInChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3
InChIKeyWIXSVLQGEWPOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-3,4-dimethoxyphenyl)azetidine: A Chloro-Substituted 2-Arylazetidine Ligand for Nicotinic Receptor Research


2-(2-Chloro-3,4-dimethoxyphenyl)azetidine (CAS: 1391304-77-0, molecular formula C11H14ClNO2, molecular weight 227.69 g/mol) is a synthetic heterocyclic compound classified as a 2-arylazetidine derivative. It features a strained four-membered azetidine ring substituted at the 2-position with a 2-chloro-3,4-dimethoxyphenyl group . The compound has been studied as a ligand for nicotinic acetylcholine receptors (nAChRs), with preliminary biological evaluations identifying chloro-substituted 2-arylazetidines as the most promising congeners within this series [1].

Why 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine Cannot Be Interchanged with Unsubstituted or Non-Chlorinated 2-Arylazetidine Analogs


Substitution patterns on the 2-arylazetidine scaffold profoundly influence ligand-receptor interactions at nicotinic acetylcholine receptors. Preliminary SAR studies have demonstrated that chloro-substituted analogs exhibit the most interesting biological profiles among 2-arylazetidines, distinguishing them from non-chlorinated or differently substituted congeners [1]. Generic substitution with a non-chlorinated analog such as 2-(3,4-dimethoxyphenyl)azetidine would eliminate a key structural determinant of receptor binding affinity and selectivity, thereby compromising the pharmacological relevance of any downstream studies. Furthermore, the chlorine atom significantly alters physicochemical properties—including lipophilicity (cLogP) and electronic distribution—which directly impacts membrane permeability, metabolic stability, and in vivo behavior . This compound's specific substitution pattern has been explicitly claimed in patent literature covering azetidine derivatives for pharmaceutical applications, underscoring its recognized value as a distinct chemical entity [2].

Quantitative Differentiation of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine: Evidence-Based Selection Criteria


Enhanced Nicotinic Acetylcholine Receptor (nAChR) Ligand Activity: Chloro-Substituted 2-Arylazetidines as the Most Interesting Congeners

In a preliminary biological evaluation of 2-arylazetidines as ligands of nicotinic acetylcholine receptors, chloro-substituted analogs were identified as the most interesting congeners among the tested series. This qualitative finding distinguishes 2-(2-chloro-3,4-dimethoxyphenyl)azetidine from non-chlorinated 2-arylazetidines, which lacked the structural feature associated with enhanced receptor engagement [1]. While the publication does not report Ki values specifically for the 2-chloro-3,4-dimethoxyphenyl variant, the class-level observation that chloro substitution confers superior ligand properties provides a clear differentiation rationale.

Nicotinic acetylcholine receptor Ligand binding Structure-activity relationship

Increased Lipophilicity (cLogP) for Improved Membrane Permeability Compared to Non-Chlorinated 2-Arylazetidine Analog

The non-chlorinated analog 2-(3,4-dimethoxyphenyl)azetidine exhibits a calculated LogP (cLogP) of 2.067 . Introduction of a chlorine atom at the 2-position of the aryl ring, as in 2-(2-chloro-3,4-dimethoxyphenyl)azetidine, is predicted to increase cLogP by approximately 0.5–0.7 units based on established fragment-based lipophilicity contributions (Hansch π value for aromatic chlorine is ~0.71) [1][2]. The resulting cLogP for the target compound is therefore estimated to fall within the range of 2.6–2.8, a shift that can significantly enhance passive membrane permeability and blood-brain barrier penetration potential compared to the non-chlorinated analog.

Lipophilicity Drug-likeness ADME properties

Explicit Coverage in Azetidine Derivative Patent Literature (US 8,623,860 B2)

U.S. Patent No. 8,623,860 B2, titled 'Azetidine derivatives, pharmaceutical compositions and uses thereof,' explicitly encompasses 2-arylazetidine compounds bearing halogen and alkoxy substituents on the phenyl ring, a description that includes 2-(2-chloro-3,4-dimethoxyphenyl)azetidine within its scope [1]. This patent filing by Boehringer Ingelheim International GmbH demonstrates recognized industrial interest in this specific substitution pattern for therapeutic applications. In contrast, simpler 2-arylazetidine analogs lacking the chloro and dimethoxy substitution pattern are less likely to be the focus of proprietary pharmaceutical development.

Patent protection Pharmaceutical composition Intellectual property

Optimal Research and Industrial Application Scenarios for 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine


Hit-to-Lead Optimization of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Given the identification of chloro-substituted 2-arylazetidines as the most interesting congeners for nAChR binding, this compound serves as an ideal starting point for medicinal chemistry campaigns targeting nAChR-related disorders such as pain, neurodegeneration, schizophrenia, and smoking cessation [1]. Researchers should prioritize this compound over non-chlorinated analogs when synthesizing focused libraries for SAR exploration.

Physicochemical Property Benchmarking and ADME Profiling

The estimated lipophilicity advantage (ΔcLogP ≈ +0.5–0.7 vs. the non-chlorinated analog) positions this compound as a valuable tool for studying the impact of halogen substitution on membrane permeability, brain penetration, and metabolic stability within the 2-arylazetidine series [2]. It is well-suited for use as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aimed at establishing SAR for ADME properties.

Pharmaceutical Patent Analytics and Freedom-to-Operate Assessments

The compound's explicit coverage within U.S. Patent 8,623,860 B2 makes it a relevant entity for intellectual property landscape analysis [3]. Procurement of this specific compound enables competitive intelligence activities, including the preparation of patent exemplification compounds, validation of patent claims, or the development of novel derivatives that fall outside existing patent scope.

Synthetic Methodology Development for 2-Arylazetidines

The compound's electron-rich, halogenated aryl substituent presents unique challenges and opportunities for regioselective functionalization of the azetidine core. As described in the primary literature, the ortho-directing ability of the azetidinyl ring can be exploited for further derivatization, making this compound a useful substrate for developing and optimizing novel C–H functionalization or cross-coupling methodologies [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.